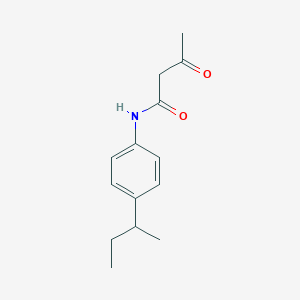

N-(4-sec-butylphenyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sec-butylphenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to an oxobutanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butylphenyl)-3-oxobutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-sec-butylaniline and ethyl acetoacetate.

Acylation Reaction: The 4-sec-butylaniline undergoes an acylation reaction with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the intermediate N-(4-sec-butylphenyl)-3-oxobutanoic acid.

Amidation: The intermediate is then subjected to amidation using ammonia or an amine source to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-(4-sec-butylphenyl)-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the oxo group to a hydroxyl group, resulting in the formation of N-(4-sec-butylphenyl)-3-hydroxybutanamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-(4-sec-butylphenyl)-3-oxobutanoic acid.

Reduction: N-(4-sec-butylphenyl)-3-hydroxybutanamide.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-sec-butylphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and other derivatives.

Biology

In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties. These studies aim to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mecanismo De Acción

The mechanism by which N-(4-sec-butylphenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and amide groups can form hydrogen bonds and other interactions, influencing the compound’s binding to its targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-tert-butylphenyl)-3-oxobutanamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

N-(4-methylphenyl)-3-oxobutanamide: Contains a methyl group instead of a sec-butyl group.

N-(4-ethylphenyl)-3-oxobutanamide: Features an ethyl group in place of the sec-butyl group.

Uniqueness

N-(4-sec-butylphenyl)-3-oxobutanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for specific synthetic and research purposes.

Actividad Biológica

N-(4-sec-butylphenyl)-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a β-diketone functionality, which is crucial for its biological interactions. The presence of the sec-butyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Protein Interactions : It has been suggested that this compound could disrupt protein-protein interactions critical for cancer cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 17 | MRSA | 2 |

| 18 | MRSA | 2 |

| 17 | A. baumannii | 16 |

These findings indicate significant potential for developing new antibacterial agents based on the structure of this compound .

Case Study 1: Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound was tested in MDA-MB-231 breast cancer cells, revealing a reduction in cell viability through mechanisms involving the activation of caspases and modulation of apoptotic markers such as BAX and BAK.

Case Study 2: Synthetic Lethality

Research has explored the potential for synthetic lethality when combining this compound with other therapeutic agents. For example, its combination with receptor tyrosine kinase inhibitors showed enhanced efficacy in reducing colony formation in resistant cancer cell lines .

Safety and Toxicity

Preliminary toxicity assessments indicate that while this compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. In vitro cytotoxicity tests have shown minimal toxicity in human embryonic kidney cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

N-(4-butan-2-ylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENBMIDWRMRXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387902 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690991-18-5 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.